1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride
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Overview
Description
1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride is a potent compound known for its immunostimulatory properties. It acts as an agonist for Toll-like receptors 7 and 8, making it a valuable molecule in immunotherapy and vaccine adjuvant research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride typically involves multi-step organic reactionsThe final step involves the addition of the hydrochloride group to form the salt .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.
Substitution: The benzyl and butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce different functional groups to the benzyl or butyl moieties .
Scientific Research Applications
1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride has several scientific research applications:
Immunotherapy: It is used as an agonist for Toll-like receptors 7 and 8, enhancing immune responses.
Vaccine Adjuvants: The compound is studied for its potential to boost vaccine efficacy by stimulating the immune system.
Cancer Research: Its immunostimulatory properties make it a candidate for cancer immunotherapy.
Drug Delivery: The compound can be conjugated with polymers for targeted drug delivery systems
Mechanism of Action
The compound exerts its effects by binding to Toll-like receptors 7 and 8, which are pattern recognition receptors involved in the innate immune response. Upon binding, it activates signaling pathways that lead to the production of cytokines and other immune mediators. This activation enhances the body’s immune response to pathogens and can be leveraged in vaccine development and immunotherapy .
Comparison with Similar Compounds
Imiquimod: Another Toll-like receptor agonist used in topical treatments for skin conditions.
Resiquimod: A dual Toll-like receptor 7/8 agonist with potent immunostimulatory effects.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: A structurally similar compound with comparable immunostimulatory properties
Uniqueness: 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride is unique due to its specific structural modifications that enhance its binding affinity and selectivity for Toll-like receptors 7 and 8. This makes it a valuable compound for targeted immunotherapy and vaccine adjuvant research .
Properties
Molecular Formula |
C22H26ClN5 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H25N5.ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);1H |
InChI Key |
IIFIHBPSMOIXGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl |
Origin of Product |
United States |
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